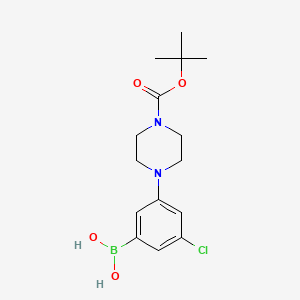
3-(4-叔丁氧羰基哌嗪基)-5-氯苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C15H23BN2O4. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
科学研究应用
Chemistry
In chemistry, 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable boronate esters makes it useful in the development of sensors and catalysts .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable tools in biochemical studies .
Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form reversible covalent bonds makes it useful in self-healing materials and responsive surfaces .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid typically involves the reaction of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-5-chlorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
化学反应分析
Types of Reactions
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives .
作用机制
The mechanism of action of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound used in the synthesis of various chemicals.
4-Chloromethcathinone: A stimulant drug of the cathinone class.
Uniqueness
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is unique due to its combination of a boronic acid moiety with a piperazine ring and a tert-butoxycarbonyl protecting group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry .
生物活性
3-(4-BOC-Piperazino)-5-chlorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biological applications.
The biological activity of 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid primarily involves its interaction with specific proteins and enzymes. Boronic acids are known to inhibit proteases and can modulate protein-protein interactions (PPIs), which are crucial for various cellular processes. This compound may disrupt these interactions, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
Biological Activities
Research indicates that 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid exhibits several biological activities:
- Anticancer Activity : Studies have shown that boronic acid derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to 3-(4-BOC-Piperazino)-5-chlorophenylboronic acid have demonstrated potent in vitro anticancer activity against various human cancer cell lines, including pancreatic and renal cancers .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity, suggesting potential applications in treating infections .
Case Studies
- In Vitro Studies : In one study, analogs of boronic acids were tested against multiple human cancer cell lines. The findings indicated that certain modifications to the boronic acid structure enhanced cytotoxicity, with some compounds achieving GI50 values as low as 3.1 µM against breast cancer cells (MCF-7) .
- Mechanistic Insights : Research involving boronic acid-containing compounds has revealed that they can induce DNA damage and promote cell cycle arrest in cancer cell lines, highlighting their potential as chemotherapeutic agents .
Data Table: Biological Activity Overview
属性
IUPAC Name |
[3-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-6-4-18(5-7-19)13-9-11(16(21)22)8-12(17)10-13/h8-10,21-22H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQWDOQYDHNTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














